4,4'-(5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole-4,4-diyl)diphenol
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Overview
Description
4,4’-(5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole-4,4-diyl)diphenol is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two phenol groups attached to a pyrrole ring, which is further substituted with ethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole-4,4-diyl)diphenol can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-(5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole-4,4-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The pyrrole ring can be reduced to pyrrolidine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur on the phenol rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4,4’-(5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole-4,4-diyl)diphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole-4,4-diyl)diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with proteins, affecting their function. The pyrrole ring can interact with nucleic acids, potentially influencing gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(5-Methyl-2-phenyl-3,4-dihydro-2H-pyrrole-4,4-diyl)diphenol
- 4,4’-(5-Ethyl-2-phenyl-3,4-dihydro-2H-pyrrole-4,4-diyl)diphenol
- 4,4’-(5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole-4,4-diyl)diethylphenol
Uniqueness
The unique combination of ethyl and methyl groups on the pyrrole ring, along with the diphenol structure, imparts distinct chemical and biological properties to 4,4’-(5-Ethyl-2-methyl-3,4-dihydro-2H-pyrrole-4,4-diyl)diphenol. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62572-79-6 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[5-ethyl-4-(4-hydroxyphenyl)-2-methyl-2,3-dihydropyrrol-4-yl]phenol |
InChI |
InChI=1S/C19H21NO2/c1-3-18-19(12-13(2)20-18,14-4-8-16(21)9-5-14)15-6-10-17(22)11-7-15/h4-11,13,21-22H,3,12H2,1-2H3 |
InChI Key |
PABGJLFLFSPAHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(CC1(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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